molecular formula C13H24N2O2 B2819006 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone CAS No. 2034241-37-5

1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2819006
CAS No.: 2034241-37-5
M. Wt: 240.347
InChI Key: LAMLPSDZADKNQK-UHFFFAOYSA-N
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Description

1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a piperidine ring substituted with a hydroxymethyl group and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary targets of 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

Based on the known pharmacological activity of other piperidine derivatives , it can be hypothesized that this compound may interact with its targets to modulate their function, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of pharmaceutical applications of piperidine derivatives , this compound could potentially impact multiple pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of other piperidine derivatives , it can be hypothesized that this compound may have a range of potential effects, depending on its specific targets and mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling through a series of nucleophilic substitution reactions.

  • Step 1: Synthesis of 4-(Hydroxymethyl)piperidine

      Reagents: Piperidine, formaldehyde, and a reducing agent such as sodium borohydride.

      Conditions: The reaction is carried out in an aqueous medium at room temperature, followed by purification through distillation or recrystallization.

  • Step 2: Synthesis of Pyrrolidine Intermediate

      Reagents: Pyrrolidine and an alkylating agent such as ethyl bromide.

      Conditions: The reaction is typically performed in an organic solvent like dichloromethane under reflux conditions.

  • Step 3: Coupling Reaction

      Reagents: 4-(Hydroxymethyl)piperidine and the pyrrolidine intermediate.

      Conditions: The coupling is achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 1-(2-((4-(Carboxyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone.

    Reduction: 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)propanone
  • 1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)butanone

Uniqueness

1-(2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinity, making it a valuable compound for targeted research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(17)15-6-2-3-13(15)9-14-7-4-12(10-16)5-8-14/h12-13,16H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMLPSDZADKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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